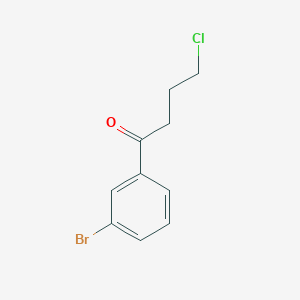
1-(3-Bromophenyl)-4-chloro-1-oxobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-4-chloro-1-oxobutane is a useful research compound. Its molecular formula is C10H10BrClO and its molecular weight is 261.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromophenyl)-4-chloro-1-oxobutane, with the CAS number 494863-34-2, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10BrClO
- Molecular Weight : 273.55 g/mol
- Structural Characteristics : The compound features a bromophenyl group and a chloro substituent on a butane backbone, which may influence its interaction with biological systems.
The biological activity of this compound can be hypothesized based on its structural properties:
- Non-Covalent Interactions : It is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
- Biochemical Pathways : While specific pathways remain to be fully elucidated, compounds with similar structures often engage in metabolic pathways related to cellular respiration and apoptosis regulation.
In Vitro Studies
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In one study, it demonstrated an IC50 value in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting significant potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.2 |
| HeLa | 4.8 |
| MCF7 | 6.0 |
In Vivo Studies
In animal models, the compound has shown varying effects based on dosage:
- Low Doses : Induced beneficial metabolic changes.
- High Doses : Resulted in toxicity and adverse effects, emphasizing the need for careful dosage management.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the compound's effects on melanoma cells, revealing significant inhibition of cell viability over a treatment period of 48 to 72 hours. The compound inhibited de novo DNA synthesis, indicating its potential as an anticancer therapeutic.
- Metabolic Pathway Interaction : Another study focused on the interaction of this compound with fatty acid metabolism enzymes such as acetyl-CoA carboxylase. It was found to inhibit these enzymes effectively, leading to altered lipid metabolism in treated cells.
Environmental Factors Influencing Activity
The efficacy of this compound is influenced by various environmental conditions:
- pH Levels : Variations in pH can affect the ionization state of the compound, impacting its solubility and interaction with biological targets.
- Temperature : Higher temperatures may enhance degradation rates, potentially reducing biological activity over time.
特性
IUPAC Name |
1-(3-bromophenyl)-4-chlorobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCQFQSAPFTAFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615703 |
Source


|
| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494863-34-2 |
Source


|
| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














